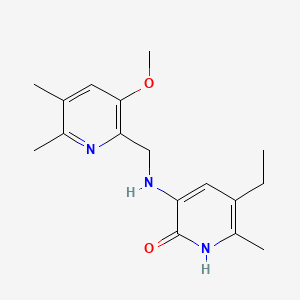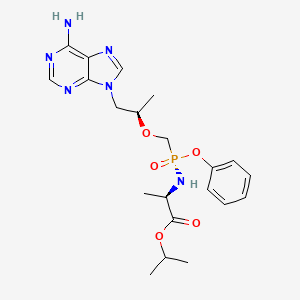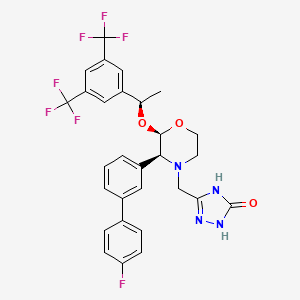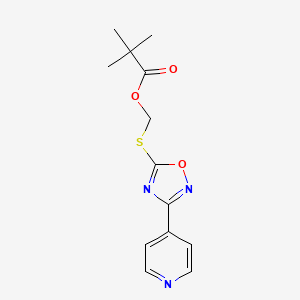
Dicyclohexylamine oleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylamine oleate is a chemical compound formed by the reaction of dicyclohexylamine and oleic acid. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, while oleic acid is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. The resulting compound, this compound, is used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Dicyclohexylamine oleate is typically synthesized through a simple acid-base reaction between dicyclohexylamine and oleic acid. The reaction is carried out by mixing equimolar amounts of dicyclohexylamine and oleic acid in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to a temperature of around 60-70°C to facilitate the reaction. The product is isolated by evaporating the solvent and purifying the resulting compound through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to various purification steps, such as distillation and filtration, to remove any impurities and obtain the final compound.
化学反応の分析
Types of Reactions
Dicyclohexylamine oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce various substituted derivatives of this compound.
科学的研究の応用
Dicyclohexylamine oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as an additive in lubricants, surfactants, and emulsifiers in various industrial processes.
作用機序
The mechanism of action of dicyclohexylamine oleate involves its interaction with molecular targets and pathways. As an amphiphilic compound, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery. Additionally, its ability to form stable complexes with other molecules allows it to act as a stabilizer in various formulations.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A primary amine with similar chemical properties but different applications.
Dicyclohexylamine: The parent compound of dicyclohexylamine oleate, used in similar applications but without the oleate component.
Oleylamine: An amine derived from oleic acid, used in similar applications but with different chemical properties.
Uniqueness
This compound is unique due to its combination of dicyclohexylamine and oleic acid, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and surfactants.
特性
CAS番号 |
22256-71-9 |
|---|---|
分子式 |
C30H57NO2 |
分子量 |
463.8 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,2-8,11-17H2,1H3,(H,19,20);11-13H,1-10H2/b10-9-; |
InChIキー |
AYTIAPQIRMHXML-KVVVOXFISA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


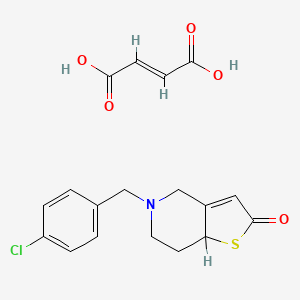
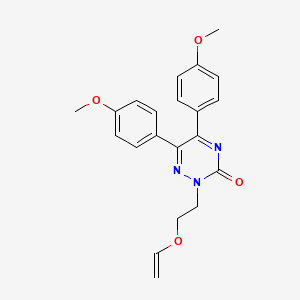
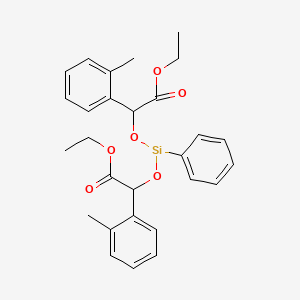

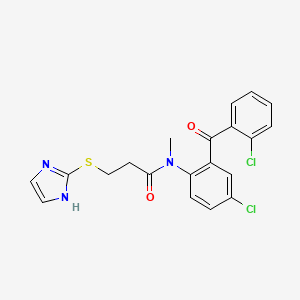

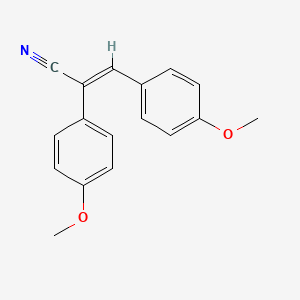
![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)

